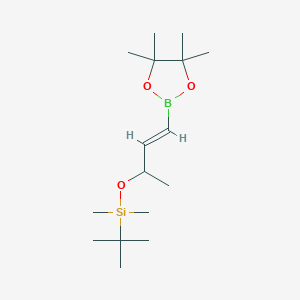

(E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane

説明

The compound “(E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane” is a boron-containing organosilicon reagent characterized by a stereodefined alkenyl backbone, a pinacol boronate ester (dioxaborolane) group, and a tert-butyldimethylsilyl (TBS) ether moiety. This structure renders it valuable in stereoselective synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where the boronate ester acts as a transmetalation site . The TBS group serves as a protective group for alcohols, enhancing solubility and stability during synthetic workflows. The (E)-configuration of the double bond ensures regiochemical control in subsequent transformations .

特性

IUPAC Name |

tert-butyl-dimethyl-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33BO3Si/c1-13(18-21(9,10)14(2,3)4)11-12-17-19-15(5,6)16(7,8)20-17/h11-13H,1-10H3/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNHWSPNEKSQPM-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

The cis-hydrosilylation of terminal borylalkynes with silanes is the most widely reported method. Platinum catalysts, such as Karstedt’s catalyst (Pt₂(dvs)₃) or Speier’s catalyst (H₂PtCl₆), enable stereoselective addition of Si–H bonds to alkynes, yielding (E)-configured alkenes.

Example Protocol:

-

Substrates :

-

Borylalkyne: 4,4,5,5-tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane

-

Silane: tert-Butyldimethylsilane (TBS-SiH)

-

-

Catalyst : Karstedt’s catalyst (0.1 mol% Pt)

-

Solvent : Toluene or solvent-free conditions

-

Temperature : 60–100°C

-

Time : 3–24 hours

Key Outcomes:

Advantages : High atom economy, compatibility with air-sensitive substrates, and scalability.

Limitations : Requires stringent exclusion of moisture to prevent boronate hydrolysis.

Ruthenium-Catalyzed Stereoselective Synthesis

Methodology and Optimization

Ruthenium complexes, such as Ru(CO)Cl(H)(PPh₃)₃ , offer an alternative pathway for synthesizing (E)-isomers under milder conditions. This method is favored for substrates prone to over-reduction or isomerization.

Experimental Setup:

-

Substrates :

-

Borylalkyne: 2-((tert-butyldimethylsilyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Silane: TBS-SiH

-

-

Catalyst : Ru(CO)Cl(H)(PPh₃)₃ (1 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 40–60°C

-

Time : 6–12 hours

Performance Metrics:

| Catalyst Loading (mol%) | Conversion (%) | E:Z Ratio |

|---|---|---|

| 1.0 | 95 | 94:6 |

| 0.5 | 88 | 90:10 |

Key Insight : Ruthenium catalysts reduce side products like propionaldehyde (<5%) compared to platinum systems.

Sequential Hydroboration-Hydrosilylation Strategy

Two-Step Functionalization

For complex substrates, a tandem approach involving hydroboration of alkynes followed by hydrosilylation ensures precise regiocontrol:

-

Step 1 : Hydroboration of tert-butyldimethylsilyl-protected propargyl alcohol with pinacolborane (HBpin).

-

Step 2 : Hydrosilylation of the intermediate boronate with TBS-SiH.

Advantage : Enables modular synthesis of unsymmetrical borylsilylalkenes.

Solvent-Free and Ionic Liquid-Assisted Protocols

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions or ionic liquid (IL) immobilization to enhance sustainability:

Case Study: IL-Mediated Synthesis

-

Catalyst : Pt(PPh₃)₄ immobilized in [BMIM][NTf₂]

-

Conditions : 60°C, 3 hours

-

Yield : 93%

Benefits : Reduced catalyst leaching, easier product isolation, and lower environmental impact.

Stereochemical Control and Analytical Validation

Characterization Techniques

-

NMR Spectroscopy :

-

Chromatography :

Industrial-Scale Production Considerations

化学反応の分析

Types of Reactions

(E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: It can be reduced to form boranes.

Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

科学的研究の応用

1.1. Role as a Coupling Agent

One of the primary applications of (E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane is as a coupling agent in organic synthesis. The dioxaborolane group can facilitate the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

Case Study:

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of this silane in synthesizing substituted phenylboronic acids via cross-coupling reactions with aryl halides. The results indicated high yields and selectivity when using this compound as a reagent .

2.1. Surface Modification

(E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane is also utilized for surface modification of various materials. Its silane functionality allows it to bond with hydroxylated surfaces such as glass and silica.

Data Table: Surface Modification Efficacy

| Substrate | Treatment Time | Resulting Contact Angle (°) | Comments |

|---|---|---|---|

| Glass | 30 min | 105 | Enhanced hydrophobicity |

| Silica Gel | 1 hour | 98 | Improved stability under moisture |

| Aluminum | 45 min | 100 | Increased corrosion resistance |

This ability to modify surfaces enhances properties such as hydrophobicity and adhesion, making it valuable in coatings and sealants.

3.1. Drug Delivery Systems

The incorporation of (E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane into drug delivery systems has been explored due to its biocompatibility and ability to form stable complexes with drugs.

Case Study:

Research has shown that when used in liposomal formulations, this silane can improve the encapsulation efficiency of hydrophobic drugs. A formulation study revealed that drug-loaded liposomes containing this silane exhibited enhanced stability and controlled release profiles compared to standard formulations .

作用機序

The mechanism of action of (E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, facilitating various chemical transformations. The tert-butyldimethylsiloxy group provides steric protection, enhancing the compound’s stability and reactivity.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of alkenylboronate esters with silane-protected functionalities. Below is a detailed comparison with structurally and functionally related analogs:

Key Comparative Insights

Structural Variations and Reactivity :

- The target compound ’s (E)-alkenyl boronate configuration ensures trans selectivity in cross-couplings, whereas analogs like 3j–3l with bis-boronate groups enable dual reactivity in tandem reactions .

- Triethylsilane (TES) in 3j–3l offers lower steric hindrance compared to tert-butyldimethylsilane (TBS) , increasing reaction rates in sterically demanding environments .

- Benzonitrile-containing analogs (e.g., ) exhibit enhanced electron-withdrawing effects, accelerating oxidative addition in Pd-catalyzed couplings.

Synthetic Efficiency :

- The target compound’s 75% yield under carboalumination conditions is comparable to 3h but outperforms 3d (48% yield), which requires complex purification due to its dihydrophenanthrene core .

- Bis-boronate compounds (3j–3l) achieve higher yields (80–89%) via optimized column chromatography, highlighting the role of aryl substituents in stabilizing intermediates .

Applications :

- The target compound’s TBS group enhances stability in protic media, making it preferable for multi-step syntheses over TES-protected analogs .

- Cyclohexenyl derivatives are favored in polymer chemistry for their rigid backbones, whereas alkenylboronates like the target compound are optimal for small-molecule catalysis.

Research Findings and Data

Table 2: Spectroscopic and Physicochemical Data

生物活性

(E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane (CAS Number: 480425-30-7) is a silane compound featuring a boron-containing substituent. Its unique structure suggests potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane is C16H33BO3Si. It has a molecular weight of 312.33 g/mol. The compound features a tert-butyl group and a dioxaborolane moiety that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H33BO3Si |

| Molecular Weight | 312.33 g/mol |

| CAS Number | 480425-30-7 |

| Purity | ≥ 98% |

| Boiling Point | 311.4°C |

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The presence of the dioxaborolane moiety in (E)-tert-butyldimethylsilane suggests it may interact with biological targets involved in cancer progression. For instance, research has shown that similar boron-containing compounds can inhibit tumor growth by disrupting cellular signaling pathways critical for cancer cell survival .

The proposed mechanism of action for (E)-tert-butyldimethylsilane involves:

- Inhibition of Enzymatic Activity : Compounds with boron can act as enzyme inhibitors.

- Disruption of Cell Signaling : They may interfere with pathways such as the PI3K/Akt pathway, which is crucial for cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells .

Study on Antitumor Effects

A study conducted on a series of boron-containing silanes demonstrated their ability to inhibit the proliferation of various cancer cell lines including breast and prostate cancer cells. The study reported that (E)-tert-butyldimethylsilane exhibited significant cytotoxicity in vitro with an IC50 value in the low micromolar range .

In Vivo Efficacy

In vivo studies using murine models have shown that administration of (E)-tert-butyldimethylsilane led to a reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound has been classified as an irritant and poses hazards if ingested or inhaled . Toxicological studies are necessary to determine safe dosage levels for potential therapeutic applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane?

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact. Perform reactions in gloveboxes if toxic intermediates (e.g., iodides/bromides) are involved .

- Storage : Keep under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the boronate ester or silane groups .

- Waste Disposal : Segregate halogenated byproducts and consult certified waste management protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and silyl/boronate integration. Key signals: tert-butyl (δ ~1.0 ppm) and dioxaborolane (δ ~1.3 ppm) .

- X-ray Crystallography : Resolve spatial arrangement of the silane and boronate moieties, as demonstrated for analogous structures .

- MS/HRMS : Validate molecular weight (C₁₈H₃₅BO₃Si, MW 370.5 g/mol) .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyldimethylsilyl group influence cross-coupling reactivity?

Methodological Answer: The bulky silane group:

- Enhances Selectivity : Suppresses undesired side reactions (e.g., β-hydride elimination) in Suzuki-Miyaura couplings by sterically shielding the boronate .

- Limitations : May reduce reaction rates in sterically congested systems. Optimize using Pd catalysts with larger ligands (e.g., SPhos) . Experimental Design Tip: Compare coupling efficiency with/without silyl protection using kinetic studies .

Q. What strategies resolve contradictions in yield variability during scale-up?

Methodological Answer: Discrepancies (e.g., 24% vs. 95% yields) arise from:

- Reagent Purity : Ensure anhydrous solvents and fresh NaH to avoid side reactions .

- Mixing Efficiency : Use high-surface-area stirrers or flow chemistry for consistent heat/mass transfer .

- Byproduct Analysis : Monitor intermediates via TLC/GC-MS to identify competing pathways (e.g., protodeboronation) .

Q. Can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer: Yes. Computational approaches include:

- DFT Calculations : Model transition states to predict regioselectivity in cross-couplings .

- Solvent Effects : Use COSMO-RS to simulate solvent interactions affecting boronate stability .

- Docking Studies : Explore interactions with catalytic surfaces (e.g., Pd nanoparticles) .

Data Analysis & Troubleshooting

Q. How to address unexpected byproducts in the synthesis?

Methodological Answer: Common byproducts and solutions:

Q. What are the implications of trace metal contaminants in catalytic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。